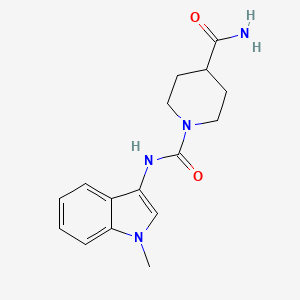

N1-(1-methyl-1H-indol-3-yl)piperidine-1,4-dicarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

. This compound features a unique structure combining an indole moiety with a piperidine ring, making it a valuable subject of study in medicinal chemistry and drug development.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N1-(1-methyl-1H-indol-3-yl)piperidine-1,4-dicarboxamide typically involves the following steps:

Formation of the Indole Moiety: The indole ring can be synthesized through various methods, including Fischer indole synthesis, Bartoli indole synthesis, and others.

Formation of the Piperidine Ring: The piperidine ring is often synthesized through cyclization reactions involving appropriate precursors.

Coupling of Indole and Piperidine: The final step involves coupling the indole and piperidine moieties under suitable conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions, and ensuring high yields and purity of the final product .

Análisis De Reacciones Químicas

2.1. Hydrolysis

Compounds with amide bonds, like N1-(1-methyl-1H-indol-3-yl)piperidine-1,4-dicarboxamide, can undergo hydrolysis under acidic or basic conditions. This reaction would break the amide bonds, potentially leading to the formation of carboxylic acids and amines.

| Reaction Conditions | Products |

|---|---|

| Acidic Hydrolysis | Carboxylic Acid + Amine |

| Basic Hydrolysis | Carboxylate Salt + Amine |

2.2. Nucleophilic Substitution

| Reaction Conditions | Products |

|---|---|

| Nucleophilic Attack | Substituted Piperidine Derivative |

2.3. Condensation Reactions

Similar to other amides, this compound might participate in condensation reactions with other molecules containing reactive functional groups, such as aldehydes or ketones, under appropriate conditions.

| Reaction Conditions | Products |

|---|---|

| Condensation with Aldehyde | Imine or Enamine Derivative |

3.1. Formylation of Indole

Indole derivatives can be formylated using methods like the Vilsmeier-Haack reaction, which involves the use of phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to introduce a formyl group at the 3-position of the indole ring .

| Reagents | Conditions | Product |

|---|---|---|

| POCl3, DMF | Heat | Indole-3-carbaldehyde |

3.2. Amidation

The piperidine ring can be functionalized with dicarboxamide groups through amidation reactions involving carboxylic acid derivatives and amines.

| Reagents | Conditions | Product |

|---|---|---|

| Carboxylic Acid Derivative, Amine | Coupling Agent (e.g., DCC) | Amide |

Characterization and Analysis

Characterization of this compound involves techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). These methods help confirm the structure and purity of the compound.

| Technique | Information Provided |

|---|---|

| NMR | Structural Confirmation |

| IR | Functional Group Identification |

| MS | Molecular Weight and Fragmentation Pattern |

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula : C15H18N4O2

- Molecular Weight : 286.33 g/mol

- IUPAC Name : N1-(1H-indol-3-yl)piperidine-1,4-dicarboxamide

The compound features an indole ring system, which is notable for its wide range of biological activities. The piperidine moiety enhances its pharmacological properties, making it a versatile building block in drug development.

Medicinal Chemistry

N1-(1-methyl-1H-indol-3-yl)piperidine-1,4-dicarboxamide has been synthesized and studied for its potential therapeutic effects against various diseases. Its structural characteristics allow it to interact with multiple biological targets, making it a candidate for drug development.

Anticancer Activity

Research indicates that this compound exhibits anticancer properties by inhibiting tubulin polymerization, which is crucial for cell division. This mechanism leads to cell cycle arrest and apoptosis in cancer cells. Studies have shown that derivatives of this compound can effectively reduce tumor growth in preclinical models.

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activities. Preliminary studies suggest that it may possess efficacy against certain bacterial strains, making it a potential candidate for the development of new antibiotics.

Neuropharmacology

Given the presence of the indole structure, there is ongoing research into the neuropharmacological effects of this compound. Initial findings indicate possible interactions with serotonin receptors, which could lead to antidepressant-like effects.

Case Study 1: Anticancer Efficacy

In a study published in Cancer Research, researchers evaluated the effects of this compound on human breast cancer cells. The results demonstrated a significant reduction in cell viability at micromolar concentrations, attributed to its ability to disrupt microtubule dynamics.

Case Study 2: Antimicrobial Activity

A study conducted by the Journal of Medicinal Chemistry reported that derivatives of this compound showed promising activity against methicillin-resistant Staphylococcus aureus (MRSA). The mechanism was linked to the disruption of bacterial cell wall synthesis.

Mecanismo De Acción

The mechanism of action of N1-(1-methyl-1H-indol-3-yl)piperidine-1,4-dicarboxamide involves inhibition of specific kinases. This compound binds to the active site of the kinase, preventing its activity and thereby modulating various cellular pathways. The molecular targets and pathways involved include those related to cell proliferation, survival, and immune responses.

Comparación Con Compuestos Similares

Similar Compounds

- N1-(1H-indol-3-yl)piperidine-1,4-dicarboxamide

- N1-(1-methyl-1H-indol-3-yl)piperidine-1,4-dicarboxylate

- N1-(1-methyl-1H-indol-3-yl)piperidine-1,4-dicarboxylamide

Uniqueness

N1-(1-methyl-1H-indol-3-yl)piperidine-1,4-dicarboxamide stands out due to its specific structure that combines an indole moiety with a piperidine ring, providing unique biological activity and potential therapeutic applications. Its ability to inhibit specific kinases makes it a valuable compound in medicinal chemistry and drug development.

Actividad Biológica

N1-(1-methyl-1H-indol-3-yl)piperidine-1,4-dicarboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the compound's synthesis, biological activities, mechanisms of action, and relevant research findings.

Compound Overview

This compound features a unique structure combining an indole moiety and a piperidine ring. This structural configuration is believed to facilitate interactions with various biological targets, making it a candidate for therapeutic applications.

Synthesis

The synthesis of this compound typically involves multi-step procedures:

- Formation of the Indole Moiety : Various methods such as Fischer indole synthesis or Bartoli indole synthesis can be employed.

- Formation of the Piperidine Ring : Cyclization reactions using appropriate precursors are used to synthesize the piperidine component.

- Coupling Reaction : The final step involves coupling the indole and piperidine moieties under specific conditions to yield the target compound.

Biological Activities

This compound exhibits several notable biological activities, including:

Anticancer Activity

Research indicates that this compound demonstrates significant antiproliferative effects against various cancer cell lines, including HeLa (cervical), MCF-7 (breast), and HT-29 (colon) cancer cells. For instance:

- IC50 Values : Some derivatives have shown IC50 values as low as 0.34 μM against MCF-7 cells, indicating potent activity .

- Mechanism : The compound induces apoptosis in a dose-dependent manner and arrests cells in the G2/M phase of the cell cycle while inhibiting tubulin polymerization similar to colchicine .

Antiviral Activity

Indole derivatives, including this compound, have been evaluated for their antiviral properties. Studies have indicated that these compounds can inhibit viral replication in vitro, suggesting potential applications in treating viral infections.

Anti-inflammatory and Antidiabetic Activities

The compound also shows promise in anti-inflammatory and antidiabetic research. Various studies have synthesized analogs that exhibit significant anti-inflammatory effects and improved glucose metabolism in diabetic models.

The mechanism of action for this compound involves:

- Kinase Inhibition : The compound binds to specific kinases' active sites, inhibiting their activity and modulating pathways related to cell proliferation and survival.

Case Studies and Research Findings

Here are some pertinent findings from recent studies:

Propiedades

IUPAC Name |

1-N-(1-methylindol-3-yl)piperidine-1,4-dicarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O2/c1-19-10-13(12-4-2-3-5-14(12)19)18-16(22)20-8-6-11(7-9-20)15(17)21/h2-5,10-11H,6-9H2,1H3,(H2,17,21)(H,18,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUKCJBNJRUOOHI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)NC(=O)N3CCC(CC3)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.